molecular formula C5H4N4 B14843980 5H-Pyrrolo[2,3-E][1,2,4]triazine

5H-Pyrrolo[2,3-E][1,2,4]triazine

Cat. No.: B14843980
M. Wt: 120.11 g/mol
InChI Key: JZWZBMIWJCNAOR-UHFFFAOYSA-N
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Description

5H-Pyrrolo[2,3-E][1,2,4]triazine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused ring structure, which includes both pyrrole and triazine rings. The unique arrangement of nitrogen atoms within the triazine ring imparts distinct chemical properties and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo[2,3-E][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For example, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired triazine compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic methodologies. One such method utilizes simple building blocks like pyrrole, chloramine, and formamidine acetate, optimizing reaction conditions to achieve high yields and purity . The process is designed to be safe and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[2,3-E][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The triazine ring allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenated derivatives and nucleophiles are often used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

5H-Pyrrolo[2,3-E][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[2,3-E][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the ATP-binding site of kinases, thereby blocking their activity . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrrolo[2,3-E][1,2,4]triazine is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor and its versatility in synthetic applications make it a valuable compound in various fields of research .

Properties

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

5H-pyrrolo[2,3-e][1,2,4]triazine

InChI

InChI=1S/C5H4N4/c1-2-6-5-4(1)9-8-3-7-5/h1-3H,(H,6,7,8)

InChI Key

JZWZBMIWJCNAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=NC=N2

Origin of Product

United States

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